Cas no 2034331-17-2 (1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
![1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione structure](https://www.kuujia.com/scimg/cas/2034331-17-2x500.png)
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
-
- Inchi: 1S/C18H23N3O4/c1-2-25-13-17(23)19-10-8-14(9-11-19)20-12-16(22)21(18(20)24)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
- InChI Key: QDCSUKOTJKNULW-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2CCN(C(COCC)=O)CC2)CC(=O)N1C1=CC=CC=C1
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6529-2172-20mg |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6529-2172-2mg |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6529-2172-2μmol |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6529-2172-4mg |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6529-2172-5mg |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6529-2172-10μmol |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6529-2172-20μmol |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6529-2172-10mg |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6529-2172-1mg |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6529-2172-15mg |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
2034331-17-2 | 15mg |
$133.5 | 2023-09-08 |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione Related Literature
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on 1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Professional Introduction to Compound with CAS No. 2034331-17-2 and Product Name: 1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
The compound identified by the CAS number 2034331-17-2 and the product name 1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its structural complexity and potential therapeutic applications. The molecule is characterized by a fused imidazolidine ring system, which is further functionalized with an ethoxyacetyl substituent and a phenyl group, making it a versatile scaffold for drug discovery.
Recent studies have highlighted the importance of imidazolidine derivatives in medicinal chemistry, particularly for their role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The presence of the piperidine moiety in this compound not only enhances its solubility and bioavailability but also contributes to its binding affinity for various target proteins. This structural feature is particularly relevant in the development of small-molecule inhibitors that require precise interactions with biological receptors.
The ethoxyacetyl group attached to the piperidine ring introduces a polar region that can interact favorably with hydrophilic pockets of target proteins. This modification has been shown to improve the pharmacokinetic properties of similar compounds, including their metabolic stability and cellular uptake. Furthermore, the phenyl ring at the 3-position of the imidazolidine core provides additional hydrophobic interactions, which can be crucial for optimizing binding affinity and selectivity.
In light of current research trends, this compound is being explored for its potential in addressing unmet medical needs. For instance, studies have suggested that imidazolidine derivatives may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammatory responses. The structural motif of 1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione aligns well with this goal, as it allows for fine-tuning of electronic and steric properties to modulate enzyme activity.
Additionally, the compound’s potential application in oncology has been a focal point of investigation. Preclinical studies have demonstrated that certain imidazolidine-based molecules can disrupt signaling pathways involved in tumor growth and metastasis. The combination of the piperidine, ethoxyacetyl, and phenyl groups in this compound may confer unique mechanisms of action, making it a promising candidate for further development as an anticancer agent. Researchers are particularly interested in its ability to interact with protein kinases, which are often overexpressed in cancer cells.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include condensation reactions to form the imidazolidine core, followed by functionalization with the ethoxyacetyl group and phenyl substitution. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments are essential for scaling up production while maintaining high purity standards required for pharmaceutical applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound to its target proteins. Techniques such as docking simulations and molecular dynamics (MD) simulations have provided insights into key interactions between the 1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione scaffold and biological targets. These findings have guided medicinal chemists in optimizing lead structures through structure-based drug design (SBDD).
The pharmacological profile of this compound is further enhanced by its ability to cross biological membranes due to its favorable lipophilicity profile. The balance between hydrophobicity provided by the phenyl ring and hydrophilicity introduced by the ethoxyacetyl group ensures efficient penetration into cells while maintaining stability in biological fluids. This property is critical for drugs intended to exert their effects intracellularly or at specific sites within tissues.
Future directions in research may involve exploring analogs of this compound that exhibit improved pharmacological properties or reduced toxicity profiles. By systematically modifying substituents such as the piperidine ring or introducing additional functional groups like amides or sulfonamides, chemists can generate libraries of compounds for high-throughput screening (HTS). Such approaches are increasingly employed in modern drug discovery pipelines to identify novel therapeutic agents rapidly.
The role of computational tools cannot be overstated in advancing our understanding of this compound’s behavior both in vitro and in vivo. Machine learning models trained on large datasets have become indispensable for predicting pharmacokinetic parameters, such as absorption, distribution, metabolism, excretion (ADME), and toxicity (T). These predictions help prioritize compounds for experimental validation, saving time and resources during drug development.
In conclusion,1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione represents a compelling example of how structural innovation can lead to novel therapeutic candidates. Its unique combination of chemical features positions it as a valuable tool for addressing diverse medical challenges across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms of action,CAS No. 2034331-17-2 will undoubtedly remain at the forefront of pharmaceutical exploration.
2034331-17-2 (1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione) Related Products
- 1804314-43-9(4-Hydroxy-3-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 2034595-94-1(3-chloro-4-fluoro-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide)
- 1316217-94-3(1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone)
- 2680680-98-0(7-Bromo-4-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid)
- 2094256-60-5(N-[1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethyl]-2-propenamide)
- 1212171-22-6((2S)-2-(3,4-dichlorobenzenesulfonamido)propanoic acid)
- 3164-13-4(2-(4-Bromo-Phenyl)-Benzooxazole)
- 1206978-22-4(5-(Trifluoromethoxy)picolinonitrile)
- 1804249-30-6(3-Bromo-5-(2-cyanoethyl)benzoyl chloride)
- 2171910-83-9(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid)




